Hydrogen-Bond Donor Count: Dual vs. Mono Amine Scaffold
The 2,4-diaminophenoxy substitution in the target compound provides two hydrogen-bond donor (HBD) sites (the ortho-NH2 and para-NH2) compared to a single HBD in the 4-aminophenoxy analog Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1) [1]. This increase in HBD count (2 vs. 1) and hydrogen-bond acceptor count (5 vs. 4) enables a richer and geometrically distinct hydrogen-bonding network [2]. In fragment library design, the presence of two proximal amine groups allows the compound to explore chemical space that is topologically inaccessible to its mono-amino counterparts, directly influencing hit rates in target-based screens [3].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 2; HBA = 5 |
| Comparator Or Baseline | Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1): HBD = 1; HBA = 4 |
| Quantified Difference | Target compound possesses +1 HBD and +1 HBA relative to 4-amino analog |
| Conditions | Computed molecular descriptors (Chembase/standard cheminformatics methods) |
Why This Matters
In fragment-based screening, HBD count directly correlates with the ability to form key polar interactions with protein targets; a dual-donor scaffold can engage paired carboxylate residues (e.g., Asp/Glu dyads) inaccessible to mono-donor analogs, making it a unique value proposition for scaffold optimization programs.
- [1] Chembase. Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate, Computed Properties. View Source
- [2] Chembase. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1), Computed Properties. View Source
- [3] ChemBL/EMBL-EBI. Assessed fragment-like property thresholds for hydrogen-bond donors and rule-of-three compliance. View Source
